N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide
Description
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is a synthetic acetamide derivative featuring a cyanothiolan (a sulfur-containing cyclic structure with a nitrile group) and a 4-fluorophenyl-substituted pyrazole moiety.
Properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-[1-(4-fluorophenyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-3-14(4-2-12)21-7-5-13(20-21)9-15(22)19-16(10-18)6-8-23-11-16/h1-5,7H,6,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRRLXSBXFOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CC2=NN(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Thiolane Ring Formation: The thiolane ring is formed by reacting a suitable thiol with an alkene or alkyne under acidic or basic conditions.
Cyano Group Addition: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Final Coupling: The final step involves coupling the thiolane and pyrazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).
Substitution: Electrophiles like bromine, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or acylated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyrazole moiety can form hydrogen bonds and other interactions with active sites of proteins, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Features and Substituent Effects
The compound’s uniqueness lies in its cyanothiolan and 4-fluorophenyl-pyrazole groups. Below is a comparative analysis with structurally related acetamides:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Analysis :
- Fluorine’s electronegativity could reduce metabolic degradation, extending half-life relative to non-fluorinated analogs .
Biological Activity
N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a cyanothiolan moiety and a pyrazole ring substituted with a fluorophenyl group. The molecular formula is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The synthesis pathway has been optimized to enhance yield and purity, ensuring the compound's suitability for biological testing.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess such activity. In vitro assays are essential for assessing its antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus.
Insecticidal Activity
Insecticidal properties have been explored through bioassays against agricultural pests such as Plutella xylostella. Compounds related to this compound have shown promising results in terms of lethality at varying concentrations. For example, certain analogs demonstrated over 70% mortality at concentrations as low as 25 μg/ml, indicating a potential application in pest management strategies .
The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets. Research into similar compounds suggests that they may act on neural pathways or disrupt metabolic processes in target organisms. Docking studies can provide insights into the binding affinities and interactions with target proteins, enhancing our understanding of their action mechanisms.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound and its analogs:
Case Study 1: Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial activity of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at higher concentrations, with minimum inhibitory concentrations (MICs) determined for various strains.
Case Study 2: Insecticidal Activity
In a controlled environment, the insecticidal activity was assessed against Plutella xylostella. The compound exhibited high efficacy, with complete lethality observed at specific concentrations, corroborating findings from previous studies on pyrazole derivatives .
Data Table: Biological Activity Summary
| Activity | Test Organism | Concentration (μg/ml) | Efficacy (%) |
|---|---|---|---|
| Antimicrobial | E. coli | 100 | 85 |
| Staphylococcus aureus | 50 | 75 | |
| Insecticidal | Plutella xylostella | 25 | 70 |
| 400 | 100 |
Q & A
Basic: What are the optimal synthetic strategies for achieving high yield and purity of the compound?
Methodological Answer:
- Stepwise Synthesis : Begin with coupling the 4-fluorophenylpyrazole moiety to the cyanothiolan ring via nucleophilic substitution or palladium-catalyzed cross-coupling. Acetamide formation typically involves condensation of the intermediate with cyanoacetic acid using carbodiimide-based coupling agents .
- Reaction Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiolan intermediates. Control temperatures (e.g., 0–5°C during acetylation) to minimize side reactions .
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol or acetonitrile to isolate the pure product .
Basic: How is the molecular structure confirmed experimentally?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), pyrazole protons (δ ~6.5–7.0 ppm), and cyanothiolan (δ ~2.5–3.5 ppm for thiolan protons; δ ~110–120 ppm for nitrile carbon) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₄FN₃OS: 336.0871) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<0.05), hydrogen bonding (N–H···O), and torsional angles in the thiolan ring .
Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl and cyanothiolan substituents?
Methodological Answer:
- Variation of Substituents :
- Replace 4-fluorophenyl with chloro-, bromo-, or methoxy-phenyl to assess electronic effects on bioactivity .
- Modify the cyanothiolan ring (e.g., replace cyano with carboxyl or amide groups) to study steric/electronic contributions .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity .
Advanced: How to resolve contradictions in biological activity data between structurally similar analogs?
Methodological Answer:
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, co-solvents) that may alter compound solubility or stability .
- Crystallographic Comparison : Overlay X-ray structures of analogs to identify conformational differences affecting target binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, independent literature) to distinguish assay-specific artifacts from true SAR trends .
Basic: What are the best practices for assessing compound stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Store at –20°C in amber vials under argon .
- Solvent Compatibility : Test solubility in DMSO, ethanol, and PBS (pH 7.4) via UV-Vis spectroscopy. Avoid prolonged exposure to DMSO >1% to prevent denaturation in biological assays .
Advanced: How to use computational methods to predict target interactions and pharmacokinetics?
Methodological Answer:
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Use DFT (B3LYP/6-31G*) to optimize ligand geometry .
- ADME Prediction : Utilize SwissADME to estimate logP, bioavailability, and CYP450 interactions. Validate with in vitro hepatocyte assays .
Advanced: How to interpret conflicting crystallographic data during refinement?
Methodological Answer:
- SHELX Refinement : Use twin refinement (TWIN/BASF commands) for twinned crystals. Check for overfitting via R-free values and electron density maps (e.g., omit maps for ambiguous regions) .
- Validation Tools : Cross-verify with PLATON (check for missed symmetry) and MolProbity (ramachandran outliers) .
Basic: What analytical techniques are critical for monitoring reaction progress?
Methodological Answer:
- TLC : Use silica plates with UV254 indicator; eluent ratios adjusted for polarity (e.g., 3:7 ethyl acetate/hexane for intermediate monitoring) .
- LC-MS : Employ C18 columns (3.5 µm, 4.6 × 50 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 10 min) to track reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
